Triphenylsulfonium nonaflate

Description

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate;triphenylsulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15S.C4HF9O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h1-15H;(H,14,15,16)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLPVDKADBYKLM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F9O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40881875 | |

| Record name | Triphenylsulfonium nonafluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144317-44-2 | |

| Record name | Triphenylsulfonium nonafluorobutanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144317-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylsulfonium nonafluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylsulfoniumperfluoro-1-butanesufonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triphenyl Sulfonium Perfluorobutane Sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the chemical structure of triphenylsulfonium nonaflate

An In-Depth Technical Guide to Triphenylsulfonium Nonaflate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TPS-Nf) is an onium salt renowned for its application as a photoacid generator (PAG) in advanced photolithography, particularly in the deep-UV and EUV realms.[1] Its fundamental utility lies in the generation of a potent acid, nonafluorobutanesulfonic acid, upon exposure to light, which catalyzes chemical transformations in photoresist materials to create nanoscale patterns.[1] This guide elucidates the chemical structure, physicochemical properties, and a representative synthetic protocol for this compound, providing a consolidated technical resource for professionals in materials science and semiconductor manufacturing.

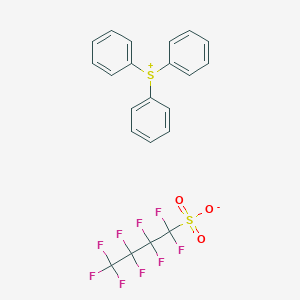

Chemical Identity and Structure

This compound is an ionic compound composed of a triphenylsulfonium cation and a nonafluorobutanesulfonate (nonaflate) anion.

-

Triphenylsulfonium Cation ([C₁₈H₁₅S]⁺) : This cation features a central sulfur atom bonded to three phenyl rings in a pyramidal geometry. The positive charge is localized on the sulfur atom.

-

Nonaflate Anion ([C₄F₉SO₃]⁻) : The nonaflate anion is the conjugate base of nonafluorobutanesulfonic acid. It consists of a butane backbone where all nine hydrogen atoms are substituted with fluorine atoms (a perfluorobutyl group), attached to a sulfonate group (-SO₃⁻).

The electrostatic attraction between the bulky triphenylsulfonium cation and the nonaflate anion forms the stable salt.

Molecular Representation

The overall chemical structure is represented by the molecular formula C₂₂H₁₅F₉O₃S₂.[2][3][4]

References

A Guide to the Synthesis and Purification of Triphenylsulfonium Nonaflate

Triphenylsulfonium nonaflate (TPS-Nf) is a prominent photoacid generator (PAG) integral to advanced photolithography processes, particularly in the fabrication of semiconductor devices.[1] Its primary function lies in the generation of a strong acid, nonafluorobutanesulfonic acid, upon exposure to deep-UV or EUV radiation, which then catalyzes chemical transformations in the surrounding photoresist matrix.[1] This guide provides an in-depth overview of the synthesis and purification methods for this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Synthesis Methodologies

The synthesis of this compound typically involves a two-step process: the formation of the triphenylsulfonium cation followed by an anion exchange to introduce the nonaflate counterion.[1] Several routes to achieve this are outlined below.

Metathesis (Ion Exchange) Reaction

A common and direct method for preparing this compound is through a metathesis reaction.[1] This involves the reaction of a pre-formed triphenylsulfonium salt, such as triphenylsulfonium bromide, with a nonaflate salt like sodium nonaflate (sodium perfluorobutanesulfonate).[1][2] The reaction is often driven by the precipitation of the inorganic byproduct.[1]

A specific protocol for this method has been reported as follows:

Experimental Protocol:

-

A mixture of ethyl acetate and water is added to a 1-liter four-neck flask equipped with a stirrer, condenser, and thermometer.[2][3]

-

Triphenylsulfonium bromide is added to the solvent system.[2][3]

-

Sodium perfluorobutanesulfonate is then slowly added to the reaction mixture.[2][3]

-

The temperature is raised to 60°C, and the reaction is incubated for 9 hours.[2][3]

This method has been reported to yield a solid product with a recovery of 81.17%.[1][2][3]

Grignard Reagent Method

An alternative route to the triphenylsulfonium cation involves the use of a Grignard reagent.[1] In this method, an aryl Grignard reagent, such as phenylmagnesium bromide, is reacted with diphenyl sulfoxide.[1] The resulting intermediate is then treated with an acid, like hydrobromic acid, to produce triphenylsulfonium bromide.[1] This precursor can then undergo a metathesis reaction as described above to yield this compound.[1] The synthesis of triphenylsulfonium bromide via this route has a reported yield of approximately 60%.[1]

Friedel-Crafts Reaction

A Friedel-Crafts-type reaction can also be employed to synthesize the triphenylsulfonium cation.[1] This involves the reaction of a diaryl sulfoxide with an aromatic compound in the presence of a strong acid or a Lewis acid catalyst.[1] For instance, benzene can be reacted with thionyl chloride and aluminum chloride to form a triphenylsulfonium salt.[1][4] A subsequent anion exchange with a nonaflate source is then required to obtain the final product.[1] The synthesis of the analogous triphenylsulfonium bromide via a Friedel-Crafts reaction has been reported with a yield of 55%.[1]

Purification Techniques

High purity of this compound is crucial for its application in photolithography.[5] The primary method for purification is recrystallization.[1]

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility.[1][6] A specific and effective recrystallization protocol for this compound has been documented.[1]

Experimental Protocol:

-

The crude this compound is dissolved in a mixed solvent system of n-butanol and water at 85°C with stirring for approximately 40 minutes.[1][2][3]

-

The solution is then cooled to a temperature range of 0-5°C to induce crystallization of the purified product.[1][2][3]

-

The solid product is isolated by filtration.[1]

-

The collected crystals are dried at a temperature below 80°C.[1][2][3]

This recrystallization method has been reported to yield a solid product with a recovery of 81.17%.[1] While the n-butanol/water system is specific for this compound, other triphenylsulfonium salts have been successfully recrystallized from different solvents, such as a dichloromethane/diethyl ether mixture for triphenylsulfonium bromide.[1]

Quantitative Data Summary

| Parameter | Value | Reference |

| Synthesis Yield (Metathesis) | 81.17% | [1][2][3] |

| Synthesis Yield (Grignard Route for Precursor) | ~60% | [1] |

| Synthesis Yield (Friedel-Crafts for Precursor) | 55% | [1] |

| Recrystallization Recovery | 81.17% | [1] |

| Melting Point | 84-88 °C | [2][3][7][8] |

| Purity (Electronic Grade) | ≥99% | [2][3] |

Visualized Workflows

Metathesis Synthesis Workflow

Caption: Metathesis synthesis of this compound.

Purification Workflow

Caption: Purification of this compound by recrystallization.

References

- 1. This compound [benchchem.com]

- 2. This compound | 144317-44-2 [chemicalbook.com]

- 3. This compound | 144317-44-2 [amp.chemicalbook.com]

- 4. CN102838518A - Preparation method of triphenyl sulfonium salt - Google Patents [patents.google.com]

- 5. US4980492A - Synthesis of triarylsulfonium salts - Google Patents [patents.google.com]

- 6. mt.com [mt.com]

- 7. echemi.com [echemi.com]

- 8. This compound CAS#: 144317-44-2 [m.chemicalbook.com]

An In-depth Technical Guide to the Photoacid Generation Mechanism of Triphenylsulfonium Nonaflate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triphenylsulfonium nonaflate (TPS-Nf) is a prominent photoacid generator (PAG) integral to a myriad of advanced applications, including photolithography for semiconductor manufacturing and in specialized drug delivery systems. Upon exposure to ultraviolet (UV) radiation, TPS-Nf undergoes a series of complex photochemical reactions, culminating in the generation of a strong Brønsted acid, nonafluorobutanesulfonic acid. This technical guide elucidates the core mechanisms of photoacid generation by TPS-Nf, detailing the primary photochemical pathways, the resulting photoproducts, and the influence of the surrounding medium. Furthermore, this document provides detailed experimental protocols for the characterization of this process and presents quantitative data for key parameters.

Core Mechanism of Photoacid Generation

The generation of acid from this compound is initiated by the absorption of a photon, typically in the deep UV region (e.g., 193 nm or 248 nm), which elevates the triphenylsulfonium cation to an excited singlet state.[1] From this excited state, the molecule can follow two primary decomposition pathways: homolytic and heterolytic cleavage of a carbon-sulfur bond.

Homolytic Cleavage

In the homolytic cleavage pathway, the C-S bond breaks symmetrically, yielding a phenyl radical and a diphenylsulfinyl radical cation.[2] This process is a significant contributor to the overall photochemistry. The resulting radical species are highly reactive and can undergo a variety of subsequent reactions, including hydrogen abstraction from the solvent or surrounding polymer matrix to generate the Brønsted acid.

Heterolytic Cleavage

Alternatively, the excited triphenylsulfonium cation can undergo heterolytic cleavage, where the C-S bond breaks asymmetrically. This pathway is considered the predominant route and results in the formation of a phenyl cation and a molecule of diphenyl sulfide.[1][2] The highly reactive phenyl cation can then react with various hydrogen donors in the environment to produce the acid.

"In-Cage" vs. "Cage-Escape" Products

The photodecomposition of triphenylsulfonium salts occurs within a "cage" of surrounding solvent or polymer molecules. The immediate photoproducts can either react with each other within this cage ("in-cage" products) or diffuse apart and react with the surrounding medium ("cage-escape" products).[3]

-

In-cage reactions: These are favored in viscous media, such as polymer films.[3] A key in-cage process is the recombination of the initially formed radical or ionic species to form various isomers of phenylthiobiphenyl.

-

Cage-escape reactions: In less viscous environments, the photogenerated fragments are more likely to escape the solvent cage and react with the surrounding medium. Diphenyl sulfide is a primary cage-escape product.[3]

Both in-cage and cage-escape pathways contribute to the overall generation of the Brønsted acid.

Photoproducts of this compound

The irradiation of this compound leads to a variety of photoproducts. The distribution of these products is highly dependent on the irradiation conditions (e.g., wavelength, dose) and the nature of the surrounding medium (e.g., solvent, polymer matrix).

Major Photoproducts in a PMMA Matrix

A study on the 193 nm irradiation of this compound embedded in a poly(methyl methacrylate) (PMMA) film identified several key photoproducts.[1][4] These include:

-

Diphenyl sulfide: A major cage-escape product.

-

2-, 3-, and 4-Phenylthiobiphenyl: Isomers formed through in-cage recombination reactions.

-

Triphenylene and Dibenzothiophene: These were identified as products arising from secondary, in-cage photochemical reactions of primary photoproducts.[1][4]

Quantitative Data

| Photoacid Generator | Counter-Anion | Irradiation Wavelength (nm) | Medium | Quantum Yield (Φ) |

| Triphenylsulfonium | Triflate | 254 | Acetonitrile | ~0.7 |

| Triphenylsulfonium | Hexafluoroarsenate | 254 | Acetonitrile | 0.71 |

| Triphenylsulfonium | Hexafluoroantimonate | 248 | Polymeric Film | 0.2 - 0.3 |

Note: The quantum yield can be influenced by factors such as the polymer matrix, temperature, and the presence of sensitizers.

Experimental Protocols

The following sections detail the methodologies for key experiments used to investigate the photoacid generation mechanism of this compound.

Photoproduct Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the photoproducts of this compound following UV irradiation.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound (e.g., 1% w/v) in a suitable solvent (e.g., acetonitrile) or cast as a thin film in a polymer matrix (e.g., 10% w/v PMMA).

-

Irradiate the sample with a UV source at the desired wavelength (e.g., 193 nm or 248 nm) for a specified duration or dose.

-

If in a polymer film, dissolve the irradiated film in a suitable solvent (e.g., acetonitrile) and filter to remove the polymer.

-

Dilute the resulting solution to an appropriate concentration for HPLC analysis.

-

-

HPLC Conditions (starting point for method development):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of a modifier like 0.1% formic acid to improve peak shape).

-

Gradient Program (example):

-

0-5 min: 50% Acetonitrile

-

5-25 min: Ramp to 95% Acetonitrile

-

25-30 min: Hold at 95% Acetonitrile

-

30-35 min: Return to 50% Acetonitrile

-

35-40 min: Re-equilibration at 50% Acetonitrile

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength suitable for the aromatic photoproducts (e.g., 230 nm or 254 nm).

-

-

Quantification:

-

Prepare calibration curves for known standards of the expected photoproducts (e.g., diphenyl sulfide, phenylthiobiphenyl isomers).

-

Integrate the peak areas of the photoproducts in the sample chromatogram and determine their concentrations using the calibration curves.

-

Determination of Photoacid Generation Quantum Yield by Potentiometric Titration

Objective: To quantify the efficiency of acid generation upon irradiation.

Methodology:

-

Sample Preparation and Irradiation:

-

Prepare a solution of this compound in a non-aqueous solvent (e.g., acetonitrile) of known concentration.

-

Irradiate a known volume of the solution with a monochromatic light source (e.g., 248 nm excimer laser or a lamp with a bandpass filter).

-

Measure the intensity of the incident light using a calibrated photodiode or actinometry.

-

-

Potentiometric Titration:

-

Transfer the irradiated solution to a beaker.

-

Use a pH meter with a glass electrode and a reference electrode suitable for non-aqueous solutions.

-

Titrate the photogenerated acid with a standardized solution of a non-aqueous base (e.g., triethanolamine in acetonitrile).

-

Record the pH as a function of the volume of base added.

-

-

Data Analysis:

-

Plot the titration curve (pH vs. volume of base).

-

Determine the equivalence point from the inflection point of the titration curve (or by plotting the first or second derivative).

-

Calculate the moles of acid generated from the equivalence point volume and the concentration of the standard base.

-

Calculate the number of photons absorbed by the sample.

-

The quantum yield (Φ) is the ratio of the moles of acid generated to the moles of photons absorbed.

-

Visualizations

Signaling Pathways

Caption: Primary photochemical pathways of this compound.

Experimental Workflow for Photoproduct Analysis

References

An In-Depth Technical Guide to Triphenylsulfonium Nonaflate: Properties, Synthesis, and Applications in Advanced Lithography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylsulfonium nonaflate (TPS-Nf) is a prominent member of the onium salt family of photoacid generators (PAGs). Its primary role is in chemically amplified photoresists, which are critical materials in the fabrication of microelectronics and other nanoscale devices.[1] Upon exposure to deep-ultraviolet (DUV) or extreme-ultraviolet (EUV) radiation, TPS-Nf undergoes photochemical decomposition to generate a strong acid, nonafluorobutanesulfonic acid. This photogenerated acid then catalyzes a cascade of chemical reactions within the photoresist, leading to a change in its solubility and enabling the formation of high-resolution patterns. This technical guide provides a comprehensive overview of the basic properties, synthesis, and applications of this compound.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₁₅F₉O₃S₂ | [2] |

| Molecular Weight | 562.47 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 84-88 °C | |

| Solubility | Soluble in common organic solvents such as propylene glycol methyl ether acetate (PGMEA) | |

| Thermal Stability | Thermally stable under typical photoresist processing conditions. | [3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a metathesis reaction, also known as an ion exchange reaction.[1] This process typically involves two main steps: the formation of a triphenylsulfonium salt with a different counter-anion (e.g., bromide), followed by an anion exchange with a source of the nonaflate anion.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Triphenylsulfonium Bromide

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.1 equivalents).

-

Add anhydrous diethyl ether to the flask.

-

Slowly add bromobenzene (1.0 equivalent) dissolved in anhydrous diethyl ether to the magnesium turnings to initiate the Grignard reaction.

-

Once the Grignard reagent has formed, add a solution of diphenyl sulfoxide (1.0 equivalent) in anhydrous benzene dropwise to the reaction mixture.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then carefully quench by slow addition to a cold aqueous solution of hydrobromic acid.

-

Separate the aqueous layer and extract the organic layer with water. Combine the aqueous layers and wash with an organic solvent to remove any unreacted starting materials.

-

The aqueous solution containing triphenylsulfonium bromide can be used directly in the next step or the product can be isolated by removing the water under reduced pressure.

Step 2: Anion Exchange to form this compound [4]

-

Dissolve the crude triphenylsulfonium bromide in a suitable solvent mixture, such as ethyl acetate and water.[1]

-

In a separate vessel, dissolve sodium nonafluorobutanesulfonate (1.0-1.1 equivalents) in water.

-

Add the aqueous solution of sodium nonafluorobutanesulfonate to the solution of triphenylsulfonium bromide with vigorous stirring.

-

Heat the biphasic mixture to approximately 60°C and stir for several hours to facilitate the ion exchange.[1]

-

After the reaction is complete, cool the mixture and separate the organic layer.

-

Wash the organic layer with water to remove any remaining inorganic salts.

-

Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield crude this compound.

-

Purify the product by recrystallization from a suitable solvent system, such as a mixture of n-butanol and water, to obtain the final product as a white crystalline solid.[4]

Photoacid Generation Mechanism

The primary function of this compound in photolithography is to generate a strong acid upon exposure to radiation. The mechanism of this process depends on the wavelength of the incident light.

Deep-Ultraviolet (DUV) Exposure

Upon absorption of a DUV photon (e.g., 248 nm or 193 nm), the triphenylsulfonium cation is promoted to an excited state. This excited state is unstable and undergoes either homolytic or heterolytic cleavage of a carbon-sulfur bond.[4]

-

Homolytic Cleavage: The C-S bond breaks to form a phenyl radical and a diphenylsulfinyl radical cation.

-

Heterolytic Cleavage: The C-S bond breaks to form a phenyl cation and diphenyl sulfide.

The reactive species generated in these initial steps can then react with components of the photoresist matrix (e.g., the polymer or residual solvent) to ultimately produce nonafluorobutanesulfonic acid.

Caption: Photoacid generation from this compound under DUV exposure.

Extreme-Ultraviolet (EUV) and Electron Beam Exposure

In EUV and electron beam lithography, the high-energy radiation primarily interacts with the polymer matrix of the photoresist, generating a cascade of secondary electrons.[3] The triphenylsulfonium cation then acts as an electron trap. Upon capturing a low-energy electron, the resulting neutral radical is unstable and fragments, leading to the generation of the strong acid.

Caption: Photoacid generation from this compound under EUV/e-beam exposure.

Application in Chemically Amplified Photoresists

This compound is a key component in chemically amplified photoresists used for DUV and EUV lithography. These resists typically consist of a polymer with acid-labile protecting groups, the PAG, and a solvent.

Experimental Protocol: Photolithography Process

The following is a general protocol for a positive-tone, chemically amplified photoresist using this compound. The specific parameters will vary depending on the polymer, substrate, and desired feature size.

-

Resist Formulation:

-

Dissolve the matrix polymer (e.g., a copolymer of hydroxystyrene and t-butyl acrylate) and this compound (typically 1-10% by weight of the polymer) in a suitable solvent such as PGMEA.

-

Filter the solution through a 0.2 µm filter.

-

-

Substrate Preparation:

-

Start with a clean silicon wafer.

-

Apply an adhesion promoter, such as hexamethyldisilazane (HMDS), by spin-coating or vapor priming.

-

-

Spin Coating:

-

Dispense the photoresist solution onto the center of the wafer.

-

Spin the wafer at a speed of 1000-4000 rpm for 30-60 seconds to achieve the desired film thickness.

-

-

Soft Bake (Post-Apply Bake):

-

Bake the coated wafer on a hotplate at 90-130°C for 60-90 seconds to remove the solvent from the resist film.

-

-

Exposure:

-

Expose the resist-coated wafer to DUV (e.g., 248 nm or 193 nm) or EUV radiation through a photomask. The exposure dose will depend on the resist sensitivity and the desired feature size.

-

-

Post-Exposure Bake (PEB):

-

Bake the exposed wafer on a hotplate at 90-140°C for 60-90 seconds. During this step, the photogenerated acid catalyzes the deprotection of the polymer, making the exposed regions soluble in the developer.

-

-

Development:

-

Immerse the wafer in an aqueous solution of a developer, typically 0.26 N tetramethylammonium hydroxide (TMAH), for 30-60 seconds.

-

Rinse the wafer with deionized water and dry with nitrogen.

-

-

Hard Bake:

-

Bake the patterned wafer at 110-130°C for 60-90 seconds to further cure the resist and improve its etch resistance.

-

Caption: A typical workflow for a chemically amplified photolithography process.

Conclusion

This compound is a versatile and highly effective photoacid generator that plays a crucial role in modern micro- and nanofabrication. Its well-defined chemical properties, established synthesis routes, and efficient photoacid generation mechanism have made it an indispensable component in advanced photolithography. This technical guide has provided a detailed overview of its fundamental characteristics and practical applications, offering a valuable resource for researchers and professionals working in the fields of materials science, semiconductor manufacturing, and drug delivery systems where precise patterning is required. Further research into novel PAGs continues to be an active area, driven by the ever-increasing demand for smaller and more complex device architectures.

References

Triphenylsulfonium Nonaflate: A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties of triphenylsulfonium nonaflate, a prominent photoacid generator (PAG) utilized in advanced lithographic processes. This document details its melting point and solubility in various solvents, offering critical data for its application in semiconductor manufacturing and other photosensitive material formulations.

Core Physicochemical Properties

This compound is a white to light yellow crystalline solid. Its key physical properties are summarized below, providing a baseline for its handling, storage, and application.

Melting Point

The melting point of this compound is consistently reported within a narrow range, indicating a high degree of purity for commercially available samples.

| Property | Value (°C) |

| Melting Point | 84 - 88 |

Solubility

The solubility of this compound is a critical parameter for its use in photoresist formulations. It exhibits good solubility in several common organic solvents used in the microelectronics industry.

| Solvent | Solubility |

| Propylene glycol methyl ether acetate (PGMEA) | ~50% |

| γ-Butyrolactone (GBL) | ~65% |

| Ethyl lactate | ~65% |

| Water | Sparingly soluble |

| n-Butanol | Soluble (for recrystallization) |

| Ethyl acetate | Soluble (in biphasic system with water) |

Sources:[2]

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting point and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a sharp temperature range.

Methodology:

A small, powdered sample of the crystalline material is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range. A narrow range is indicative of a pure compound.[6][7][8][9]

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a substance is generally expressed as the maximum amount of solute that can be dissolved in a given amount of solvent at a specific temperature.

Methodology:

A common method for determining the solubility of an organic salt is the shake-flask method.[10] An excess amount of the solid compound is added to a known volume of the solvent in a flask. The flask is then agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10][11]

Logical and Experimental Workflows

The following diagrams illustrate the logical relationship between the properties of this compound and its primary application, as well as a general workflow for its characterization.

Caption: Logical relationship between properties and application.

Caption: Experimental workflow for characterization.

References

- 1. This compound [benchchem.com]

- 2. This compound CAS#: 144317-44-2 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 144317-44-2 [amp.chemicalbook.com]

- 5. This compound | 144317-44-2 [chemicalbook.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. athabascau.ca [athabascau.ca]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Core Photochemistry of Triarylsulfonium Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triarylsulfonium (TAS) salts are a pivotal class of compounds in photochemistry, primarily recognized for their role as efficient photoacid generators (PAGs). The irreversible photolysis of these salts upon exposure to light yields a strong Brønsted acid, a property that has been harnessed in a multitude of applications, from industrial photopolymerization and microelectronics manufacturing to emerging uses in drug development and life sciences.[1] The precise spatiotemporal control over acid generation afforded by TAS salts makes them invaluable tools for creating microfluidic devices, developing controlled drug release systems, and fabricating in situ hydrogels.[1] This guide delves into the fundamental photochemical mechanisms of triarylsulfonium salts, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the intricate pathways involved.

Core Photolysis Mechanisms

The generation of a Brønsted acid from a triarylsulfonium salt upon irradiation is a complex process that can occur through two principal pathways: direct photolysis and photosensitized decomposition. The predominant mechanism is dictated by the molecular structure of the sulfonium salt, the presence of photosensitizers, and the specific irradiation conditions.

Direct Photolysis

Direct photolysis is initiated when the triarylsulfonium salt itself absorbs a photon. Most TAS salts have absorption maxima in the far-UV region, thus typically requiring UV light for excitation.[1] Upon photon absorption, the salt is promoted to an excited singlet state (S1). From this excited state, the reaction can proceed through two competing pathways: heterolytic cleavage and homolytic cleavage.[2]

Heterolytic Cleavage: The predominant pathway from the singlet excited state involves the cleavage of a carbon-sulfur bond to form a phenyl cation and a diaryl sulfide.[2]

Homolytic Cleavage: A minor pathway involves the formation of a singlet phenyl radical and a diphenylsulfinyl radical cation pair.[2]

These highly reactive intermediates, confined within a solvent cage, can then undergo several reactions:

-

In-cage recombination: The intermediates can recombine to form rearrangement products, primarily phenylthiobiphenyls.[2]

-

Reaction with solvent: The intermediates can react with the surrounding solvent molecules.

-

Proton generation: Ultimately, through a series of reactions involving the intermediates and the solvent, a strong Brønsted acid (H⁺) is generated.[3][4]

The overall process of direct photolysis leading to acid generation is depicted below.

Photosensitized Decomposition

The spectral sensitivity of triarylsulfonium salts can be extended to longer wavelengths, including the visible light region, through the use of a photosensitizer. This process, known as photosensitization, allows for the decomposition of the TAS salt even when it does not directly absorb the incident light. The mechanism of photosensitization typically proceeds via electron transfer from the excited state of the photosensitizer to the sulfonium salt.

Upon absorption of light, the photosensitizer (Sens) is promoted to its excited singlet state (¹Sens), which can then undergo intersystem crossing to the more stable triplet state (³Sens). The excited photosensitizer then transfers an electron to the triarylsulfonium salt, generating the photosensitizer radical cation (Sens•⁺) and a triphenylsulfur radical (Ar₃S•). The unstable triphenylsulfur radical subsequently decomposes into a phenyl radical (Ar•) and a diaryl sulfide (Ar₂S). The generated radicals can then initiate further reactions, ultimately leading to the formation of a Brønsted acid.

Quantitative Data

The efficiency of photoacid generation is a critical parameter for the application of triarylsulfonium salts. This is often quantified by the quantum yield of photolysis (Φ), which is the fraction of absorbed photons that result in the decomposition of the sulfonium salt. The absorption maximum (λmax) dictates the wavelength of light required for efficient photolysis.

| Triarylsulfonium Salt Derivative | Counterion | Solvent | λmax (nm) | Quantum Yield (Φ) | Reference |

| Triphenylsulfonium | Triflate (Tf⁻) | Acetonitrile | 227 | - | [5] |

| Triphenylsulfonium | Hexafluoroantimonate (SbF₆⁻) | - | - | - | [6] |

| Tris(4-methylphenyl)sulfonium | Triflate (Tf⁻) | - | - | - | [2] |

| Tris(4-chlorophenyl)sulfonium | Triflate (Tf⁻) | - | - | - | [2] |

| [4-(Phenylthio)phenyl]diphenylsulfonium | Hexafluoroantimonate (SbF₆⁻) | - | 313 | - | [5] |

| Diphenyliodonium | - | - | 227 | - | [7] |

| Substituted Triarylsulfonium | - | - | 318 | - | [7] |

| 1,3,5-Triphenyl-2-pyrazoline derivative (PI-EtO) | - | Acetonitrile | 344 | 0.65 @ 365 nm | [8] |

| 1,3,5-Triphenyl-2-pyrazoline derivative (PI-H) | - | Acetonitrile | 347 | - | [8] |

| 1,3,5-Triphenyl-2-pyrazoline derivative (PI-CF3) | - | Acetonitrile | 372 | 0.60 @ 365 nm | [8] |

Experimental Protocols

Synthesis of Triphenylsulfonium Triflate

A common method for the synthesis of triphenylsulfonium triflate involves the copper-catalyzed reaction of diphenyliodonium triflate with diphenyl sulfide.[9]

Materials:

-

Diphenyliodonium triflate

-

Diphenyl sulfide

-

Copper(II) benzoate

-

Ether

-

Butyl acetate

-

Isopropanol

-

Argon atmosphere

Procedure:

-

In a flask, combine diphenyliodonium triflate (e.g., 2.0 g, 4.8 mmol), diphenyl sulfide (e.g., 0.93 g, 5.0 mmol), and a catalytic amount of copper(II) benzoate (e.g., 37 mg).

-

Heat the mixture under an argon atmosphere for 3 hours at 125 °C.

-

After cooling, triturate the mixture with hot ether and stir for 1 hour.

-

Filter the solid and recrystallize from a 1:1 mixture of butyl acetate and isopropanol to yield triphenylsulfonium triflate as a solid.[9]

Determination of Photolysis Quantum Yield

The quantum yield of photolysis can be determined by irradiating a solution of the triarylsulfonium salt with a monochromatic light source of known intensity and measuring the amount of decomposed salt.

Materials and Equipment:

-

Triarylsulfonium salt solution of known concentration

-

Monochromatic light source (e.g., KrF excimer laser at 248 nm)[10]

-

Quartz cuvette

-

Magnetic stirrer

-

Laser energy meter

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Prepare a solution of the triarylsulfonium salt in a suitable solvent (e.g., acetonitrile) in a quartz cuvette.

-

Purge the solution with an inert gas (e.g., argon) to remove oxygen.

-

Irradiate the solution with the monochromatic light source while stirring.

-

Measure the number of photons from the light source using a laser energy meter.

-

At specific time intervals, withdraw aliquots of the solution and analyze the concentration of the remaining triarylsulfonium salt using HPLC or UV-Vis spectrophotometry.

-

The quantum yield (Φ) is calculated using the following equation: Φ = (moles of salt decomposed) / (moles of photons absorbed)

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to study the short-lived intermediates formed during the photolysis of triarylsulfonium salts.

Experimental Setup: The setup typically consists of a pump laser to excite the sample and a probe laser to monitor the changes in absorption over time.

Procedure:

-

A solution of the triarylsulfonium salt is placed in a sample holder.

-

The sample is excited by an ultrashort laser pulse (the pump pulse).

-

A second, broad-spectrum laser pulse (the probe pulse) is passed through the sample at a specific time delay after the pump pulse.

-

The absorption spectrum of the probe pulse is recorded.

-

By varying the time delay between the pump and probe pulses, a series of transient absorption spectra are collected, providing information on the formation and decay of the excited states and reactive intermediates.

Applications in Drug Development and Beyond

The ability of triarylsulfonium salts to generate acid upon photoirradiation has significant implications for drug development and other advanced scientific fields. In drug delivery, TAS salts can be incorporated into polymer matrices to create photosensitive systems that release a therapeutic agent upon exposure to light. This allows for targeted drug delivery with high spatial and temporal control.

In the realm of biomaterials, the photo-initiated cationic polymerization of monomers using TAS salts is employed to fabricate hydrogels for tissue engineering and 3D cell culture. The precise control over the polymerization process enables the creation of complex microstructures that can mimic the natural cellular environment.

Furthermore, in chemical synthesis, TAS salts serve as photo-controlled catalysts, initiating acid-catalyzed reactions with high precision, which is particularly valuable in the synthesis of complex organic molecules and pharmaceuticals.

Conclusion

The photochemistry of triarylsulfonium salts is a rich and dynamic field with profound implications for both fundamental research and industrial applications. A thorough understanding of their photolysis mechanisms, coupled with the ability to quantify their photochemical efficiency and probe their reactive intermediates, is crucial for the continued development of innovative technologies in areas ranging from materials science to medicine. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals seeking to explore and harness the unique photochemical properties of these versatile compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Photochemistry of Triarylsulfonium Salts for JACS - IBM Research [research.ibm.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Photoinitiated cationic polymerization with triarylsulfonium salts | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. spiedigitallibrary.org [spiedigitallibrary.org]

An In-Depth Technical Guide to Triphenylsulfonium Nonaflate: From Photolithography to Emerging Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylsulfonium nonaflate is an onium salt that functions as a highly efficient photoacid generator (PAG). Upon exposure to ultraviolet (UV) radiation, it undergoes photolysis to produce a strong acid. This property has made it a critical component in chemically amplified photoresists, which are essential for high-resolution patterning in the microelectronics industry. While its primary application lies in materials science and semiconductor manufacturing, recent research has unveiled the potential of photoacid generators in the biomedical field, opening new avenues for their application in areas such as targeted drug delivery and cancer therapy. This guide provides a comprehensive overview of the chemical properties, synthesis, mechanisms of action, and applications of this compound for a multidisciplinary audience.

Core Properties of this compound

This compound is a white to light yellow crystalline powder. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 144317-44-2 |

| Molecular Formula | C₂₂H₁₅F₉O₃S₂ |

| Molecular Weight | 562.46 g/mol |

| Melting Point | 84-88 °C |

| Synonyms | Triphenylsulfonium perfluoro-1-butanesulfonate, TPS-Nf |

Application in Photolithography: A Photoacid Generator

The most prominent application of this compound is as a photoacid generator in chemically amplified photoresists.[1] In this process, a thin film of a polymer containing the PAG is exposed to deep-UV (DUV) or extreme-UV (EUV) light through a photomask. The photogenerated acid then acts as a catalyst for a cascade of chemical reactions within the polymer matrix during a subsequent post-exposure bake step. These reactions alter the solubility of the exposed regions of the polymer, allowing for the development of a high-resolution pattern.

Mechanism of Photoacid Generation

Upon absorption of a photon, the triphenylsulfonium cation is excited. The primary photochemical process is the cleavage of a sulfur-carbon bond. This can proceed through either a homolytic or heterolytic pathway, although heterolytic cleavage is often considered the predominant route.[2] The resulting reactive intermediates then react with surrounding molecules (e.g., solvent or polymer) to ultimately generate nonafluorobutanesulfonic acid, a very strong acid. This photogenerated acid is the key species that drives the chemical amplification process in the photoresist.[3]

The photochemical decomposition pathway of this compound can be visualized as follows:

Caption: Photochemical decomposition of the triphenylsulfonium cation.

Experimental Protocols: Synthesis of this compound

A common method for the synthesis of this compound is through a metathesis (ion exchange) reaction.

Materials:

-

Triphenylsulfonium bromide (or another triphenylsulfonium salt)

-

Sodium nonafluoro-1-butanesulfonate

-

Ethyl acetate

-

Water

-

n-Butanol

Procedure:

-

A mixed solvent system of ethyl acetate and water is added to a reaction vessel equipped with a stirrer, condenser, and thermometer.

-

Triphenylsulfonium bromide is added to the solvent system with stirring.

-

Sodium nonafluoro-1-butanesulfonate is slowly added to the reaction mixture.

-

The temperature is raised to 60°C and the reaction is allowed to proceed for several hours (e.g., 9 hours), with progress monitored by a suitable analytical technique.

-

After the reaction is complete, the mixture is cooled to 0-5°C to precipitate the crude product.

-

The crude product is collected by centrifugation or filtration.

-

Purification is achieved by recrystallization from a mixed solvent of n-butanol and water at 85°C.

-

The purified product is cooled, collected, and dried to yield solid this compound.[4]

Emerging Biomedical Applications of Photoacid Generators

While the toxicity of strong acids generated by PAGs has limited their use in biological systems, recent research has focused on harnessing this property for therapeutic benefit.[5] The ability to generate acid in a spatially and temporally controlled manner using light is a key advantage.

Potential Applications in Drug Development and Medicine:

-

Tumor Treatment: The localized generation of acid within a tumor can induce cell death (apoptosis or necrosis) due to a sharp decrease in intracellular pH. This approach could offer a targeted cancer therapy with reduced systemic side effects.[2][6]

-

Antibacterial Treatment: Light-activated acidification of a specific area could be used to create an environment hostile to bacterial growth, offering a novel approach to treating localized infections.[2]

-

Controlled Drug Release: Polymeric nanoparticles or hydrogels containing a PAG can be designed to release an encapsulated drug upon light exposure. The photogenerated acid can catalyze the degradation of the polymer matrix, triggering the release of the therapeutic agent.[6]

-

Protein Folding and Unfolding: The precise control over pH can be used to study and manipulate the folding and unfolding of proteins, which is crucial for understanding protein function and for the development of drugs that target protein misfolding diseases.[2]

It is important to note that while these applications are promising for the class of photoacid generators, research is still in its early stages. Most cationic photoinitiators, including triphenylsulfonium salts, generate strong, persistent acids, which can be a limitation for biomedical applications due to potential damage to healthy tissue.[5] The development of water-soluble and biocompatible PAGs, as well as systems with reversible acid generation, is an active area of research to overcome these challenges.

Conclusion

This compound is a well-established and critical component in the field of microfabrication due to its efficiency as a photoacid generator. The fundamental photochemical mechanisms are well-understood, enabling its use in advanced lithographic processes. Looking forward, the principles of photoacid generation are being explored for innovative applications in the biomedical and pharmaceutical sciences. While challenges related to biocompatibility and control of acidity in biological environments remain, the potential for light-directed therapies and drug delivery systems positions photoacid generators as a promising area for future research and development, bridging the gap between materials science and medicine.

References

- 1. uychem.com [uychem.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photoacid Generators for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Onium Salt Photoacid Generators

Introduction

Photoacid generators (PAGs) are compounds that produce strong acids upon exposure to light.[1][2] This unique property makes them indispensable components in a variety of light-initiated processes, most notably in the chemically amplified photoresists used for microelectronics manufacturing.[1][3][4] Onium salts, a major class of ionic PAGs, are widely utilized due to their high efficiency and thermal stability.[4][5] This guide provides a detailed examination of the core features of onium salt photoacid generators, including their mechanism, quantitative properties, and the experimental protocols used for their characterization, tailored for researchers in materials science and drug development.

Core Features and Classification

Onium salt PAGs are ionic compounds consisting of a cation and a non-nucleophilic anion.[4] The two most common and commercially significant types are triarylsulfonium salts and diaryliodonium salts.[1]

-

The Cation: The onium cation is the light-absorbing component (chromophore) of the salt.[6] Its chemical structure dictates the compound's primary photochemical properties, including its maximum absorption wavelength (λmax), the efficiency of acid generation (quantum yield, Φ), and its thermal stability.[6] Triarylsulfonium salts are generally noted for their superior thermal stability compared to diaryliodonium salts, a critical factor in photoresist processing.[4][6]

-

The Anion: The counter-anion does not participate in the initial photochemical event but determines the strength and properties of the acid that is ultimately generated.[6] To ensure the propagation of acid-catalyzed reactions, the anion must be weakly nucleophilic.[7] Common anions include hexafluoroantimonate (SbF₆⁻), hexafluorophosphate (PF₆⁻), and non-coordinating borates or gallates.[5]

Photochemical Acid Generation Mechanism

The generation of acid from an onium salt is a multi-step process initiated by the absorption of a photon. Upon irradiation with UV light, the onium salt cation is promoted to an excited state. This excited state is unstable and rapidly undergoes irreversible fragmentation through both homolytic (generating radical species) and heterolytic (generating cationic species) bond cleavage.[8][9] These highly reactive intermediates then interact with surrounding molecules in the medium (such as solvent or a polymer matrix) to abstract a proton, ultimately producing a very strong Brønsted acid (H⁺A⁻).[8]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. US6551758B2 - Onium salts, photoacid generators, resist compositions, and patterning process - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. radtech.org [radtech.org]

- 6. Novel photoacid generators for cationic photopolymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00855D [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Cationic Photoinitiators Photopolymerization, Iodonium Salt Photoinitiator | Tintoll [uvabsorber.com]

- 9. Photoacid Generators for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermal Stability Analysis of Triphenylsulfonium Nonaflate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylsulfonium nonaflate is a photoacid generator (PAG) widely utilized in photolithography and other light-sensitive applications. Its thermal stability is a critical parameter, influencing its storage, handling, and performance in various formulations. This technical guide provides a comprehensive analysis of the thermal stability of this compound, detailing experimental methodologies and presenting key data for researchers and professionals in materials science and drug development. While its primary applications are in materials science, understanding the thermal behavior of sulfonium salts can be relevant in drug delivery systems where controlled release or reaction initiation is triggered by external stimuli.

Physicochemical Properties

This compound is an onium salt with the chemical formula C₂₂H₁₅F₉O₃S₂ and a molecular weight of 562.47 g/mol . It typically appears as a solid. One source indicates a melting point range of 84-88 °C.

Thermal Stability Analysis: TGA and DSC

The thermal stability of this compound is primarily assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and weight loss. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events such as melting, crystallization, and decomposition.

Thermogravimetric Analysis (TGA)

Table 1: Representative Thermogravimetric Analysis (TGA) Data for a Triphenylsulfonium Salt (TPSiS)[2]

| Parameter | Value |

| Onset Decomposition Temperature (T_onset) | ~300 °C |

| Temperature at 5% Weight Loss (T_d5) | Not explicitly stated, but inferred to be above 300 °C |

| Temperature at Maximum Decomposition Rate (T_peak) | Not explicitly stated |

| Residual Weight at 600 °C | Not explicitly stated |

Note: This data is for a related triphenylsulfonium salt (TPSiS) and should be considered as an estimate for this compound. Actual values may vary.

Differential Scanning Calorimetry (DSC)

DSC analysis of a similar triphenylsulfonium salt, TPSiS, shows no significant thermal events until the decomposition temperature is reached, which is consistent with the TGA data.[2] For this compound, the DSC thermogram would be expected to show an endothermic peak corresponding to its melting point in the range of 84-88 °C, followed by an exothermic decomposition at higher temperatures.

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for a Triphenylsulfonium Salt (TPSiS)[2]

| Parameter | Value |

| Glass Transition Temperature (T_g) | Not observed |

| Melting Temperature (T_m) | Not explicitly stated for TPSiS, but 84-88 °C for this compound |

| Decomposition Onset (Exotherm) | Correlates with TGA onset |

Note: This data is for a related triphenylsulfonium salt (TPSiS) and should be considered as a general representation. The melting point is specific to this compound.

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analysis on this compound, based on standard practices for organic salts and polymers.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the decomposition temperature and weight loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Place 5-10 mg of this compound powder into a clean, tared ceramic or platinum TGA pan.

-

Instrument Setup:

-

Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the percentage of weight loss as a function of temperature.

-

Determine the onset decomposition temperature (T_onset), which is the temperature at which significant weight loss begins.

-

Determine the temperature at 5% weight loss (T_d5) as a measure of initial decomposition.

-

Identify the peak decomposition temperature(s) from the derivative of the TGA curve (DTG).

-

Record the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and identify other thermal transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up to 350 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify and quantify the endothermic peak corresponding to the melting point (T_m).

-

Observe for any other endothermic or exothermic events, such as decomposition, which would typically appear as a broad exotherm at higher temperatures.

-

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC analysis of this compound.

Logical Relationship of Thermal Stability Data

Caption: Relationship between thermal analysis techniques and determined properties.

Applications in Drug Development

While this compound is not a conventional pharmaceutical ingredient, its properties as a photoacid generator could be explored in novel drug delivery systems. For instance, a polymer matrix containing a therapeutic agent and this compound could be designed to release the drug upon exposure to a specific wavelength of light. The thermal stability of the PAG is crucial in such applications to ensure that the drug is not prematurely released during storage or under physiological conditions. The high thermal stability of this compound suggests it would be stable under typical storage and physiological temperatures, making it a potentially suitable candidate for such advanced drug delivery concepts. Further research is needed to explore the biocompatibility and specific applications of this compound in the pharmaceutical field.

Conclusion

This compound exhibits good thermal stability, a critical characteristic for its application as a photoacid generator. Based on data from similar compounds and its known melting point, it is stable well above typical processing and storage temperatures. The provided experimental protocols for TGA and DSC offer a standardized approach for researchers to characterize its thermal properties accurately. Understanding the thermal behavior of this compound is essential for optimizing its performance in existing applications and for exploring its potential in new areas, including advanced drug delivery systems.

References

electrophilic cationic polymerization initiators

An In-depth Technical Guide on Electrophilic Cationic Polymerization Initiators

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of , focusing on their fundamental principles, types, mechanisms, and practical applications, particularly within the realm of drug development.

Core Principles of Cationic Polymerization

Cationic polymerization is a chain-growth polymerization process initiated by an electrophilic species that transfers a positive charge to a monomer, rendering it reactive.[1] This reactive monomer, now a carbocation, then propagates the polymerization by reacting with subsequent monomer units. This method is particularly effective for the polymerization of alkenes with electron-donating substituents and heterocyclic monomers.[1][2] The stability of the propagating carbocation is a critical factor for a successful polymerization.

The overall process can be broken down into three key stages: initiation, propagation, and termination.[3][4]

-

Initiation: The formation of a carbocationic active center from the monomer.

-

Propagation: The sequential addition of monomer units to the growing cationic chain.

-

Termination: The cessation of chain growth through various mechanisms.

The choice of initiator and reaction conditions significantly influences the rate of polymerization, the molecular weight, and the properties of the resulting polymer.[5]

Types of Electrophilic Initiators

A variety of electrophilic species can initiate cationic polymerization. These are broadly classified into the following categories:

Brønsted Acids

Strong protic acids can directly protonate a monomer to generate a carbocationic initiator.[1] Commonly used Brønsted acids include sulfuric acid (H₂SO₄), perchloric acid (HClO₄), and triflic acid (CF₃SO₃H).[1]

Mechanism of Initiation by Brønsted Acids:

References

triphenylsulfonium nonaflate health and safety data

An In-depth Technical Guide to the Health and Safety of Triphenylsulfonium Nonaflate

For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety profile of chemical reagents is paramount. This guide provides a comprehensive overview of the available safety data for this compound (TPS-Nf), a commonly used photoacid generator in various industrial and research applications.

Physicochemical Properties

This compound is a solid, white to light yellow powder or crystal. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 144317-44-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₂₂H₁₅F₉O₃S₂ | [1][2][3][4][5][6] |

| Molecular Weight | 562.46 g/mol | [2][3][4][5][6] |

| Melting Point | 84-88 °C | [1][2][3][5] |

| Solubility | Approx. 50% in PGMEA | [1][2][3] |

| Appearance | White to light yellow powder/crystal |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and the associated hazard and precautionary statements.

GHS Hazard Classification

| Classification | Code | Description |

| Acute Toxicity, Oral (Category 3) | H301 | Toxic if swallowed[4] |

| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation[3][4] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319 | Causes serious eye irritation[3][4] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation[3][4] |

| Germ Cell Mutagenicity (Category 2) | H341 | Suspected of causing genetic defects |

| Older Classification (Risk Statements) | R36/37/38 | Irritating to eyes, respiratory system and skin[1][3] |

GHS Hazard and Precautionary Statements

| Type | Code | Statement |

| Signal Word | Danger [4] | |

| Hazard | H301 | Toxic if swallowed[4] |

| H315 | Causes skin irritation[3][4] | |

| H319 | Causes serious eye irritation[3][4] | |

| H335 | May cause respiratory irritation[3][4] | |

| H341 | Suspected of causing genetic defects | |

| Precautionary | P201 / P202 | Obtain special instructions before use / Do not handle until all safety precautions have been read and understood |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray[3][4] | |

| P264 | Wash skin thoroughly after handling[3] | |

| P270 | Do not eat, drink or smoke when using this product | |

| P271 | Use only outdoors or in a well-ventilated area[3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection[3] | |

| P301+P316 | IF SWALLOWED: Get emergency medical help immediately | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water[3] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3] | |

| P308+P313 | IF exposed or concerned: Get medical advice/attention | |

| P405 | Store locked up | |

| P501 | Dispose of contents/container in accordance with local regulations |

Experimental Protocols for Toxicological Assessment

While specific toxicological studies for this compound are not detailed in the provided results, the hazard classifications imply that standard toxicological assays were performed. The general methodologies for these tests are outlined below.

Skin Irritation Test (General Protocol)

The potential of a substance to cause skin irritation is typically assessed using an in vivo dermal irritation test, often conducted on rabbits.[7]

-

Test Substance Application : A small amount (e.g., 0.5 g) of the test substance is applied directly to a shaved patch of skin on the animal.[7]

-

Observation : The application site is monitored for signs of erythema (redness) and edema (swelling) at specific intervals over a period, which can be up to 14 days.[7]

-

Scoring : The severity of the skin reactions is scored according to a standardized system. These scores are then used to classify the substance's irritation potential.

-

Pathology : After the observation period, a pathological examination of the tissue may be performed.[7]

Eye Irritation Test (General Protocol)

The eye irritation potential is evaluated to determine if a substance can cause reversible or irreversible damage to the eye.

-

Test Substance Instillation : A small volume (e.g., 0.5 ml) of the substance is instilled into one eye of an animal, typically a rabbit. The other eye serves as a control.[7]

-

Observation : The eyes are examined for signs of redness, swelling, discharge, ulceration, and blindness at various time points after instillation.[7]

-

Duration : Observations continue for a set period, often up to 14 days, to assess the reversibility of any effects.[7]

-

Alternative Methods : It is noted that several in vitro alternative testing methods are now available to reduce or replace animal testing for eye irritation.[7]

Genetic Toxicology (General Assays)

The H341 classification ("Suspected of causing genetic defects") suggests that this compound has shown positive results in one or more genetic toxicology assays. These studies evaluate a compound's ability to cause DNA or chromosomal damage.[8]

-

Ames Test (Bacterial Reverse Mutation Assay) : This in vitro test uses strains of Salmonella typhimurium with mutations that render them unable to synthesize a specific amino acid. The assay detects if the test chemical can cause a reverse mutation, allowing the bacteria to grow in an amino-acid-deficient medium.[8]

-

In Vitro/In Vivo Chromosomal Aberration Assay : These tests expose mammalian cells (in vitro) or animals (in vivo) to the substance and then examine the chromosomes of the cells for structural damage.[8]

-

In Vitro/In Vivo Micronucleus Assay : This assay detects damage to chromosomes or the mitotic apparatus. It looks for the formation of small membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells that have undergone division after exposure to the test substance.[8]

Exposure Control and First Aid

Given the hazardous nature of this compound, strict adherence to safety protocols is essential.

Handling and Personal Protective Equipment (PPE)

-

Ventilation : Handle only in a well-ventilated area or outdoors.[3][9]

-

PPE : Wear appropriate protective gloves, clothing, and eye/face protection.[3]

-

Hygiene : Wash hands and skin thoroughly after handling.[3] Avoid breathing dust and avoid its formation.[9]

First Aid Measures

A systematic approach to accidental exposure is critical. The following workflow outlines the recommended steps based on the type of exposure.

Caption: First aid workflow for exposure to this compound.

Fire and Accidental Release Measures

-

Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires.[9]

-

Firefighter Protection : Firefighters should wear self-contained breathing apparatus if necessary.[9]

-

Accidental Release : In case of a spill, use personal protective equipment.[9] Avoid dust formation and prevent the product from entering drains.[9] Sweep or shovel the material into a suitable, closed container for disposal.[9]

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 144317-44-2 [m.chemicalbook.com]

- 3. This compound | 144317-44-2 [amp.chemicalbook.com]

- 4. Triphenylsulfonium nonafluorobutanesulfonate | C22H15F9O3S2 | CID 16216936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 144317-44-2 [chemicalbook.com]

- 6. 全氟丁基磺酸三苯基锍盐,CAS:144317-44-2, this compound,99.5%,for synthesis-Finetech Chemical [fine-chemtech.com]

- 7. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 9. heynovachem.com [heynovachem.com]

Methodological & Application

Application Notes and Protocols: Triphenylsulfonium Nonaflate as a Photoacid Generator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylsulfonium nonaflate (TPS-Nf) is an onium salt that serves as a highly efficient photoacid generator (PAG).[1] Upon exposure to ultraviolet (UV) radiation, particularly in the deep-UV (DUV) and extreme-UV (EUV) ranges, it undergoes photochemical decomposition to produce a strong acid, nonafluorobutanesulfonic acid.[1] This photogenerated acid can then act as a catalyst for a variety of chemical reactions, making TPS-Nf a critical component in chemically amplified resists (CARs) used in microelectronics for high-resolution photolithography.[1][2] While its primary application lies in the semiconductor industry, its ability to initiate acid-catalyzed reactions upon photo-irradiation suggests potential for broader applications.

Chemical Properties and Specifications

| Property | Value | Reference |

| Chemical Name | Triphenylsulfonium nonafluorobutanesulfonate | [3] |

| CAS Number | 144317-44-2 | [3] |

| Molecular Formula | C22H15F9O3S2 | [3] |

| Molecular Weight | 562.5 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 84-88 °C | [4][5][6] |

| Solubility | Soluble in polar organic solvents like PGMEA (~50%) | [4][7] |

Mechanism of Photoacid Generation

The fundamental process of acid generation from this compound upon UV irradiation involves the excitation of the triphenylsulfonium cation. This leads to the cleavage of a sulfur-carbon bond. The predominant pathway is a heterolytic cleavage, resulting in the formation of a phenyl cation and diphenylsulfide.[1] In the solid state, such as within a polymer film, "in-cage" secondary photochemical reactions can also occur, leading to the formation of byproducts like triphenylene and dibenzothiophene.[8]

The generated acid, nonafluorobutanesulfonic acid, is a very strong acid that can catalyze subsequent chemical reactions within the surrounding matrix, such as the deprotection of polymer side chains in a chemically amplified photoresist. The nonaflate anion is crucial for controlling the diffusion of the photogenerated acid during the post-exposure bake (PEB) step, which is critical for achieving high resolution in lithographic patterning.[1]

References

- 1. This compound [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. This compound | 144317-44-2 [chemicalbook.com]

- 6. This compound | 144317-44-2 [amp.chemicalbook.com]

- 7. Synthesis of triphenylsulfonium triflate bound copolymer for electron beam lithography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triphenylsulfonium topophotochemistry - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Triphenylsulfonium Nonaflate in Deep UV (DUV) Photolithography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triphenylsulfonium nonaflate (TPS-Nf) as a photoacid generator (PAG) in deep UV (DUV) photolithography. This document includes detailed experimental protocols, quantitative performance data, and visualizations of the underlying chemical mechanisms.

Introduction to this compound in DUV Photolithography

This compound is a key component in chemically amplified photoresists (CARs) used for DUV lithography, a critical technology in the fabrication of microelectronics and microfluidics.[1] Upon exposure to DUV radiation (typically at 248 nm from a KrF excimer laser), TPS-Nf undergoes photodecomposition to generate a strong acid, nonafluorobutanesulfonic acid.[1] This photogenerated acid then catalyzes a cascade of chemical reactions within the photoresist polymer matrix during a subsequent post-exposure bake (PEB) step.[2] This catalytic process, known as chemical amplification, dramatically increases the photosensitivity of the resist, enabling the patterning of high-resolution features with low exposure doses.[2]

The nonaflate anion is particularly important as it influences the diffusion of the photogenerated acid, which is a critical factor in controlling the final dimensions and resolution of the patterned features.[1]

Quantitative Performance Data

The performance of a photoresist is characterized by several key parameters, including its sensitivity (the dose of radiation required for patterning) and resolution (the smallest feature size that can be reliably printed). The following table summarizes representative quantitative data for a DUV photoresist incorporating this compound.

| Parameter | Value | Conditions | Reference |

| Sensitivity (Dose-to-Clear, E₀) | 10 - 30 mJ/cm² | 248 nm exposure | [2] |

| Resolution | Sub-100 nm | Optimized process | [3] |